molecular formula C7H12O3 B1310602 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane CAS No. 57280-22-5

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Cat. No. B1310602
CAS RN: 57280-22-5
M. Wt: 144.17 g/mol
InChI Key: GEKNCWQQNMEIMS-UHFFFAOYSA-N
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Patent
US06197966B1

Procedure details

Heptane-toluene (9:1, volume ratio, 350 ml) was added to (S)-1,1′-bi-2-naphthol (1.89 g), and titanium tetraisopropoxide (Ti(OPri)4, 1.95 ml) was added under a nitrogen atmosphere, which was followed by stirring for 10 min at room temperature. (R)-1-Phenethylamine (compound [2], 85 ml), water (0.5 ml) and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (compound [1′], 100 g) obtained by a known method were successively added with stirring, and the mixture was stirred at 40° C. for 24 hr. Toluene was added to the reaction mixture and the mixture was stirred at 40° C. for 1 hr. Then, the mixture was cooled to 10° C. or less over one hour and stirred for one more hour. The crystals in the reaction mixture were collected by filtration and washed with heptane-toluene (2:1, volume ratio) to give (5R,6S)-2,2-dimethyl-6-[(R)-1-phenethylamino]-1,3-dioxepan-5-ol (compound [3′], 159 g, yield 91%) as yellow crystals. mp. 108-109° C.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Heptane toluene
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]CCCC.C1(C)C=CC=CC=1.C1C=C2C=C[C:23]([OH:36])=[C:24]([C:25]3C4C(=CC=CC=4)C=C[C:26]=3[OH:35])C2=CC=1.[OH2:37]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH3:1][C:2]1([CH3:3])[O:36][CH2:23][CH:24]2[CH:25]([O:37]2)[CH2:26][O:35]1 |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Two
Name
Heptane toluene
Quantity
350 mL
Type
reactant
Smiles
CCCCCCC.C1(=CC=CC=C1)C
Name
Quantity
1.89 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Name
Quantity
1.95 mL
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen atmosphere

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 85 mL
Name
Type
product
Smiles
CC1(OCC2OC2CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.